Superior Weight Gain in Mixed Eimeria Infection Versus Monensin
In a controlled laboratory study comparing five anticoccidials against mixed Eimeria species infections in chickens, birds medicated with X 14868A (Maduramicin) at 5 ppm exhibited significantly higher weight gains than those receiving Monensin at 120 ppm [1]. The study also noted that Maduramicin demonstrated superior in vivo performance despite being less potent in vitro, highlighting a critical disconnect between simple MIC assays and real-world efficacy [1].
| Evidence Dimension | Weight gain performance in mixed Eimeria species infection |
|---|---|
| Target Compound Data | Significantly higher weight gain than monensin-medicated birds |
| Comparator Or Baseline | Monensin (120 ppm in diet) |
| Quantified Difference | Significantly higher (exact numerical difference not provided in abstract; significance stated) |
| Conditions | In vivo chicken model; mixed E. tenella, E. maxima, E. necatrix, E. brunetti, E. acervulina infection; dietary inclusion: Maduramicin 5 ppm, Monensin 120 ppm |
Why This Matters
For procurement decisions in poultry research or anticoccidial screening, this direct comparison demonstrates that Maduramicin can achieve superior in vivo performance outcomes at lower dietary inclusion rates than Monensin, influencing both efficacy and cost-efficiency calculations.
- [1] Folz S.D., Lee B.L., Nowakowski L.H., Conder G.A. Anticoccidial evaluation of halofuginone, lasalocid, maduramicin, monensin and salinomycin. Vet Parasitol. 1988 Apr;28(1-2):1-9. doi:10.1016/0304-4017(88)90013-1. PMID: 3388726. View Source
